molecular formula C6H17N2O3PS B1198770 S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate CAS No. 20709-37-9

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate

Cat. No.: B1198770
CAS No.: 20709-37-9
M. Wt: 228.25 g/mol
InChI Key: ZFRBZRBCVWXTHC-UHFFFAOYSA-N
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Description

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate: is an organophosphorus compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate typically involves the reaction of 2-((4-aminobutyl)amino)ethanol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphorothioate compound. The general reaction scheme is as follows:

2-((4-aminobutyl)amino)ethanol+Phosphorus pentasulfideThis compound\text{2-((4-aminobutyl)amino)ethanol} + \text{Phosphorus pentasulfide} \rightarrow \text{this compound} 2-((4-aminobutyl)amino)ethanol+Phosphorus pentasulfide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorothioate compounds.

Scientific Research Applications

S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in its applications as an enzyme inhibitor and therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-((4-aminobutyl)amino)ethyl)phosphorodithioate
  • S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate oxide
  • S-(2-((4-aminobutyl)amino)ethyl)phosphine

Uniqueness

This compound is unique due to its specific phosphorothioate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-aminobutylamino)ethylsulfanylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N2O3PS/c7-3-1-2-4-8-5-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBZRBCVWXTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCSP(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174762
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20709-37-9
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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